molecular formula C12H19NO B13756579 2-Ethyl-n-(2-methoxyethyl)-6-methylaniline CAS No. 51218-95-2

2-Ethyl-n-(2-methoxyethyl)-6-methylaniline

Cat. No.: B13756579
CAS No.: 51218-95-2
M. Wt: 193.28 g/mol
InChI Key: LGSNVEBQYZMBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-n-(2-methoxyethyl)-6-methylaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, characterized by the presence of ethyl, methoxyethyl, and methyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-n-(2-methoxyethyl)-6-methylaniline typically involves the alkylation of aniline derivatives. One common method includes the reaction of 2-ethyl-6-methylaniline with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and advanced purification techniques like distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-n-(2-methoxyethyl)-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or nitrated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine from nitro derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Ethyl-n-(2-methoxyethyl)-6-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-n-(2-methoxyethyl)-6-methylaniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-n-(2-methoxyethyl)aniline
  • 2-Ethyl-n-(2-methoxyethyl)-2-(2-propoxyethyl)-1-hexanamine

Uniqueness

2-Ethyl-n-(2-methoxyethyl)-6-methylaniline is unique due to the presence of both ethyl and methoxyethyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, differentiating it from other aniline derivatives.

Properties

CAS No.

51218-95-2

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-ethyl-N-(2-methoxyethyl)-6-methylaniline

InChI

InChI=1S/C12H19NO/c1-4-11-7-5-6-10(2)12(11)13-8-9-14-3/h5-7,13H,4,8-9H2,1-3H3

InChI Key

LGSNVEBQYZMBFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NCCOC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.